5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one 5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 941897-35-4
VCID: VC7171644
InChI: InChI=1S/C19H14FN3OS/c1-12-21-17-18(25-12)16(14-7-3-2-4-8-14)22-23(19(17)24)11-13-6-5-9-15(20)10-13/h2-10H,11H2,1H3
SMILES: CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=CC=C4
Molecular Formula: C19H14FN3OS
Molecular Weight: 351.4

5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

CAS No.: 941897-35-4

Cat. No.: VC7171644

Molecular Formula: C19H14FN3OS

Molecular Weight: 351.4

* For research use only. Not for human or veterinary use.

5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one - 941897-35-4

Specification

CAS No. 941897-35-4
Molecular Formula C19H14FN3OS
Molecular Weight 351.4
IUPAC Name 5-[(3-fluorophenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Standard InChI InChI=1S/C19H14FN3OS/c1-12-21-17-18(25-12)16(14-7-3-2-4-8-14)22-23(19(17)24)11-13-6-5-9-15(20)10-13/h2-10H,11H2,1H3
Standard InChI Key JDYHTXKIEQCJET-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecule features a thiazolo[4,5-d]pyridazin-4(5H)-one scaffold, where the thiazole ring (a five-membered ring containing sulfur and nitrogen) is fused to a pyridazine moiety (a six-membered diazine ring). Key substituents include:

  • 3-Fluorobenzyl group: Positioned at the N5 atom, the meta-fluorine on the benzyl ring introduces electron-withdrawing effects, potentially enhancing metabolic stability and binding interactions in biological systems .

  • Methyl group: At the C2 position, this alkyl group influences steric and electronic properties, modulating reactivity and solubility.

  • Phenyl group: Attached to C7, this aromatic moiety may participate in π-π stacking interactions with target proteins .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₄FN₃OS
Molecular Weight351.4 g/mol
IUPAC Name5-[(3-Fluorophenyl)methyl]-2-methyl-7-phenyl- thiazolo[4,5-d]pyridazin-4-one
Topological Polar Surface Area72.5 Ų
LogP (Octanol-Water)4.89

Synthetic Methodologies

Key Reaction Pathways

The synthesis of thiazolo[4,5-d]pyridazinones generally follows a multi-step sequence involving:

  • Formation of the Thiazole Core: Condensation of 3-chloro-2,4-dioxo intermediates with thioamides under basic conditions. For example, 1-pyrrolidinecarbothioamide reacts with methyl 3-chloro-2,4-dioxo-4-phenylbutanoate to form a thiazole intermediate .

  • Cyclization with Hydrazine: Refluxing the thiazole intermediate with hydrazine hydrate in ethanol induces cyclization to yield the pyridazinone ring .

Equation 1: General Cyclization Reaction

Thiazole intermediate+N2H4Thiazolo[4,5-d]pyridazinone+H2O[3]\text{Thiazole intermediate} + \text{N}_2\text{H}_4 \rightarrow \text{Thiazolo[4,5-d]pyridazinone} + \text{H}_2\text{O} \quad[3]

Optimization Challenges

  • Regioselectivity: The position of fluorine on the benzyl group (ortho, meta, or para) requires precise control during benzylation steps. Meta-substitution, as in this compound, may necessitate directed ortho-metalation strategies or selective fluorination.

  • Yield Improvements: Reported yields for analogous compounds range from 78% to 87%, suggesting room for optimization via microwave-assisted synthesis or flow chemistry.

TargetAssay TypeIC₅₀ (Predicted)
COX-2Enzymatic0.8 μM
JAK2Cell-based1.2 μM
CYP3A4Metabolic15 μM

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the C2 methyl group (δ 2.45 ppm), multiplet for the 3-fluorobenzyl protons (δ 7.25–7.45 ppm), and aromatic protons from the phenyl group (δ 7.50–7.70 ppm) .

  • LC-MS: Molecular ion peak at m/z 351.4 (M+H⁺) with fragmentation patterns indicative of thiazole ring cleavage .

Future Directions and Challenges

Unresolved Questions

  • Metabolic Fate: The impact of 3-fluorobenzyl on cytochrome P450 interactions remains unstudied.

  • Crystal Structure: X-ray diffraction data is needed to confirm the proposed conformation and intermolecular interactions.

Synthesis Innovations

  • Laser-Assisted Methods: Nd-YAG laser irradiation (λ = 355 nm) could accelerate cyclization steps, as demonstrated for related thiazolopyridazines.

  • Enantioselective Routes: Chiral auxiliaries or asymmetric catalysis may enable access to optically active derivatives for target validation.

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